2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Overview
Description
The compound “2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole group, a piperazine ring, and a sulfonyl group attached to a chlorophenyl group . These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like FTIR, NMR, and HRMS . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the piperazine ring and the sulfonyl group might be reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its molecular weight, solubility, melting point, and stability .Scientific Research Applications
Synthesis and Antimicrobial Activity
Some bioactive sulfonamide and amide derivatives of piperazine, incorporating the imidazo[1,2-b]pyridazine moiety, have been synthesized, targeting antimicrobial applications. These derivatives have shown significant in vitro antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Moreover, azole-containing piperazine derivatives have been developed and evaluated for their antibacterial, antifungal, and cytotoxic activities, with certain compounds demonstrating moderate to significant efficacy in vitro (Gan, Fang, & Zhou, 2010).
Antitubercular Activity
Research into fluorinated benzothiazolo imidazole compounds has identified promising antimycobacterial agents. These compounds, after synthesis, showed significant activity against the Mycobacterium tuberculosis, highlighting their potential in antitubercular therapy (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Anticancer and Anti-HIV Properties
New pyridine derivatives incorporating piperazine have been synthesized and evaluated for their in vitro antiproliferative and anti-HIV activities. These compounds have shown variable effects on different cancer cell lines, with certain derivatives exhibiting notable potency, suggesting a potential for cancer therapy and HIV prevention (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).
Anti-inflammatory Activity
Research into novel 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone compounds has been conducted, with synthesized compounds evaluated for their anti-inflammatory activity. These studies have identified compounds with significant in-vitro and in-vivo anti-inflammatory potential, indicating their use in treating inflammation-related disorders (Ahmed, Molvi, & Khan, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-13-5-7-14(8-6-13)25(23,24)22-11-9-21(10-12-22)17-19-15-3-1-2-4-16(15)20-17/h1-8H,9-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXOOEZTNVCPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole |
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